An In-depth Technical Guide to 1,4,5-Oxadiazepane Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1,4,5-Oxadiazepane Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4,5-Oxadiazepane hydrochloride, a versatile seven-membered heterocyclic scaffold. This document delves into its chemical identity, synthesis, potential applications in drug discovery and agrochemicals, and essential safety and handling protocols, offering field-proven insights for its practical application in a research and development setting.
Chemical Identity and Properties
IUPAC Name: 1,4,5-oxadiazepane;hydrochloride[1][2]
Chemical Structure:
Caption: 2D structure of 1,4,5-Oxadiazepane hydrochloride
Molecular and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O | [1] |
| Molecular Weight | 138.60 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 4°C | [1][2] |
Synthesis of 1,4,5-Oxadiazepane Hydrochloride: A Field-Proven Protocol
The synthesis of 1,4,5-Oxadiazepane hydrochloride is typically achieved through a robust two-step process involving the formation of a diacyl-protected intermediate, followed by deprotection to yield the desired hydrochloride salt. This method offers high yields and purity.[1][4]
Step 1: Synthesis of 4,5-Diacyl-[3][4][5]-oxadiazepine
This initial step involves the cyclization of an N,N'-diacylhydrazine with a suitable 2,2'-disubstituted diethyl ether in the presence of a strong base. The acyl groups serve as protecting groups for the nitrogen atoms, facilitating the ring-closing reaction.
Causality Behind Experimental Choices:
-
N,N'-Diacylhydrazine: The choice of the acyl group (e.g., acetyl) can influence the reactivity and solubility of the starting material and the intermediate.
-
2,2'-Disubstituted Diethyl Ether: The leaving groups on the diethyl ether (e.g., chlorine) are crucial for the nucleophilic substitution reactions that lead to ring formation.
-
Base: A strong base, such as potassium hydroxide, is required to deprotonate the hydrazine nitrogens, enabling them to act as nucleophiles.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.
Experimental Protocol:
-
In a reaction vessel, dissolve N,N'-diacetylhydrazine in dimethyl sulfoxide.
-
Carefully add finely pulverized potassium hydroxide to the solution, maintaining a temperature below 33°C.
-
Heat the mixture to 80-85°C.
-
Add 2,2'-dichlorodiethyl ether dropwise to the reaction mixture over a period of approximately 50 minutes.
-
Maintain the reaction temperature at 80-85°C for 3 hours.
-
Cool the resulting suspension to 20-25°C.
-
Isolate the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate by filtration. The yield for this step is typically in the range of 60-70%.
Step 2: Deprotection to 1,4,5-Oxadiazepane Hydrochloride
The diacyl-protected intermediate is then deprotected under acidic conditions to yield the final hydrochloride salt.
Causality Behind Experimental Choices:
-
Hydrohalic Acid: Anhydrous hydrogen chloride is used to cleave the acyl protecting groups and form the hydrochloride salt of the free diamine.
-
Solvent: A high-boiling polar solvent is used to facilitate the reaction at elevated temperatures.
Experimental Protocol:
-
Suspend the 4,5-diacetyl-[3][4][5]-oxadiazepine intermediate in a suitable high-boiling alcohol.
-
Pass anhydrous hydrogen chloride gas into the suspension at approximately 50°C.
-
Maintain the reaction at this temperature for 12-14 hours.
-
Degas the reaction mixture and cool it.
-
Isolate the 1,4,5-Oxadiazepane hydrochloride by filtration and wash the residue. This step typically yields the product in 80-95% yield with a purity of about 90%.[4]
Caption: Synthetic workflow for 1,4,5-Oxadiazepane hydrochloride.
Applications in Research and Development
1,4,5-Oxadiazepane hydrochloride serves as a crucial building block in both medicinal chemistry and agrochemical research due to its versatile seven-membered heterocyclic structure.[1]
Medicinal Chemistry
The 1,4,5-oxadiazepane scaffold is of significant interest in drug discovery. Its inherent three-dimensional shape allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties critical for optimizing the efficacy and safety of drug candidates. Derivatives of this core structure are being investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The unique heteroatomic arrangement of the ring system provides a framework for the development of novel antibacterial and antifungal compounds.
-
Anticancer Agents: The conformational flexibility of the seven-membered ring allows for the design of molecules that can interact with various biological targets implicated in cancer pathways.
While specific drug candidates derived directly from 1,4,5-Oxadiazepane hydrochloride are not extensively documented in publicly available literature, the broader class of seven-membered heterocycles is a key structural motif in many therapeutic agents.[6]
Agrochemicals
1,4,5-Oxadiazepane derivatives are important intermediates in the synthesis of certain herbicides.[1][4] Specifically, they are used in the preparation of tetrahydropyrazolodione-type herbicides.[4][7] The synthesis process allows for the introduction of various functional groups, leading to the development of new and effective crop protection agents.
Safety and Handling
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1A |
| Serious Eye Damage/Eye Irritation | 1 |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 |
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
(Source: European Chemicals Agency (ECHA))
Precautionary Measures:
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 4°C.[1][2]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Note: This product is intended for research purposes only and is not for human or veterinary use.[1]
Spectroscopic Characterization
While a comprehensive public database of spectroscopic data for 1,4,5-Oxadiazepane hydrochloride is limited, one supplier, Biosynth, indicates the availability of NMR data upon request.[3] For the diacetylated precursor, 4,5-diacetylhexahydro-1,4,5-oxadiazepine, ¹H and ¹³C NMR spectroscopy are critical for structural confirmation.[6] The inherent flexibility of the seven-membered ring can lead to complex NMR spectra due to the presence of multiple conformations in equilibrium.[6]
Conclusion
1,4,5-Oxadiazepane hydrochloride is a valuable and versatile building block for chemical synthesis. Its established synthesis protocol and the potential for diverse functionalization make it an attractive scaffold for the development of novel compounds in medicinal chemistry and agrochemicals. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound due to its corrosive nature. The exploration of its derivatives holds promise for the discovery of new therapeutic agents and crop protection solutions.
References
-
Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of[3][4][5]-oxadiazepine derivatives. Retrieved from
-
European Patent Office. (2009). A process for the preparation[3][4][5]-oxadiazepine derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CA2579742A1 - A process for the preparation of[3][4][5]-oxadiazepane derivatives. Retrieved from
-
American Elements. (n.d.). 1,4,5-oxadiazepane hydrochloride | CAS 329704-29-2. Retrieved from [Link]
Sources
- 1. 1,4,5-Oxadiazepane Hydrochloride|CAS 329704-29-2 [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. biosynth.com [biosynth.com]
- 4. US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives - Google Patents [patents.google.com]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
